molecular formula C12H12N2O2 B2375739 2-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 170440-07-0

2-(4-Methoxyphenoxy)pyridin-3-amine

Cat. No.: B2375739
CAS No.: 170440-07-0
M. Wt: 216.24
InChI Key: YCHHURQEIGRWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)pyridin-3-amine is an organic compound with the molecular formula C12H12N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenoxy group attached to a pyridin-3-amine structure, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)pyridin-3-amine typically involves the reaction of 4-methoxyphenol with 3-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)pyridin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-Chlorophenoxy)pyridin-3-amine: Contains a chlorine atom instead of a methoxy group.

    2-(4-Nitrophenoxy)pyridin-3-amine: Features a nitro group in place of the methoxy group.

Uniqueness

2-(4-Methoxyphenoxy)pyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Biological Activity

2-(4-Methoxyphenoxy)pyridin-3-amine, also known as CAS No. 170440-07-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. The compound features a pyridine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Buchwald-Hartwig amination technique. This method utilizes palladium catalysts to facilitate the formation of aryl amines from aryl halides and amines under optimized conditions. The general approach yields moderate to good results, typically ranging from 27% to 82% depending on the specific reaction conditions used .

Anticancer Properties

Recent studies have demonstrated that compounds bearing similar structural motifs to this compound exhibit notable anticancer activities. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with a phenoxy group have shown enhanced activity against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma). One derivative demonstrated an IC50 value of 5.67±0.57μM5.67\pm 0.57\,\mu M, indicating significant cytotoxicity against these cells .
  • Mechanism of Action : The anticancer effects are often attributed to mechanisms such as cell cycle arrest and induction of apoptosis. For example, studies indicated that certain derivatives could interfere with the G1 phase of the cell cycle and induce apoptosis in a dose-dependent manner .

Enzyme Inhibition

Additionally, compounds structurally related to this compound have been shown to inhibit various kinases and receptors:

  • Kinase Inhibition : These compounds exhibit enzyme inhibitory activities against kinases like Bcr-Abl and glycogen synthase kinase (GSK3), which are critical targets in cancer therapy .
  • Receptor Modulation : Some derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR), influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .

Study on Anticancer Activity

In a case study involving a series of phenoxy-substituted pyridine derivatives, researchers found that modifications at the phenoxy position significantly impacted the biological activity:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.25 ± 2.5Apoptosis induction
Compound BHuh75.67 ± 0.57G1 phase arrest
Compound CA5498.50 ± 1.0Inhibition of proliferation

This table highlights the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity .

Summary of Findings

The biological activity of this compound is characterized by its potential as an anticancer agent and enzyme inhibitor. Its structural features contribute significantly to its pharmacological properties, making it a candidate for further research in drug development.

Properties

IUPAC Name

2-(4-methoxyphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-9-4-6-10(7-5-9)16-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHURQEIGRWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.87 g of 4-methoxyphenol were dissolved in 8 ml of methanol; 2.61 g of KOH were added, the whole was stirred for 2 hours, and the solvent was evaporated. The solid obtained was dissolved in 150 ml of anhydrous toluene. With stirring, 5 g of 2-chloro-3-nitropyridine were added at 70°-80° C. in the course of 4 hours under a nitrogen atmosphere. The whole was then stirred at ambient temperature for 2 hours. It was washed with 10% aqueous NaOH and then with plenty of water. The organic phase was treated with active carbon at room temperature for 60 minutes. It was filtered and the filtrate was dried with anhydrous magnesium sulphate. After evaporation of the solvent at low pressure, 7.4 g of 3-amino-2-(4-methoxyphenoxy)pyridine (95% yield) were obtained as a pale yellow solid which melted at 105°-107° C. with decomposition.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.